Hydrocortisone 21-propionate
Overview
Description
Hydrocortisone 21-propionate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is a derivative of hydrocortisone, which is a naturally occurring glucocorticoid produced by the adrenal cortex. This compound is commonly used in topical formulations to treat various skin conditions, including eczema, psoriasis, and dermatitis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hydrocortisone 21-propionate typically involves the esterification of hydrocortisone with propionic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Hydrocortisone 21-propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with different oxidation states.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or hydrocarbon derivatives.
Substitution: The ester group at the 21-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound ketones, while reduction can produce this compound alcohols.
Scientific Research Applications
Hydrocortisone 21-propionate has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in cell culture studies to investigate the effects of corticosteroids on cellular processes.
Medicine: this compound is extensively studied for its therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: It is used in the formulation of topical creams and ointments for the treatment of skin conditions.
Mechanism of Action
Hydrocortisone 21-propionate exerts its effects by binding to the cytosolic glucocorticoid receptor. Upon binding, the receptor-ligand complex translocates to the cell nucleus, where it interacts with glucocorticoid response elements in the promoter regions of target genes. This interaction modulates the transcription of genes involved in inflammatory and immune responses, leading to the suppression of inflammation and immune activity .
Comparison with Similar Compounds
Hydrocortisone 21-propionate can be compared with other corticosteroids such as:
Hydrocortisone: The parent compound, which has similar anti-inflammatory properties but may differ in potency and duration of action.
Betamethasone 17,21-dipropionate: A more potent corticosteroid with a longer duration of action.
Clobetasol 17-propionate: Another potent corticosteroid used for severe inflammatory skin conditions.
Uniqueness: this compound is unique in its balance of potency and safety, making it suitable for treating moderate to severe inflammatory skin conditions without the high risk of side effects associated with more potent corticosteroids .
Properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6/c1-4-20(28)30-13-19(27)24(29)10-8-17-16-6-5-14-11-15(25)7-9-22(14,2)21(16)18(26)12-23(17,24)3/h11,16-18,21,26,29H,4-10,12-13H2,1-3H3/t16-,17-,18-,21+,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRECAIZOMKKXOZ-RPPPWEFESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70872918 | |
Record name | Hydrocortisone 21-propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70872918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6677-98-1 | |
Record name | Cortisol, 21-propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006677981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrocortisone 21-propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70872918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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